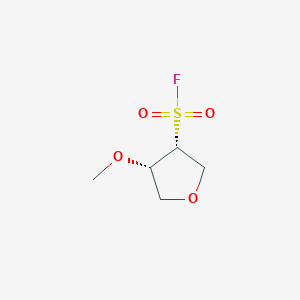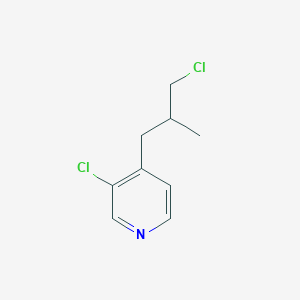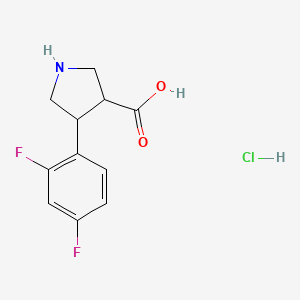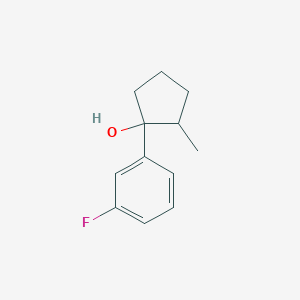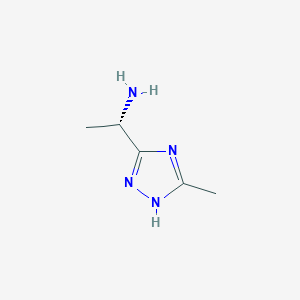![molecular formula C10H13F2NO B13207984 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13207984.png)
3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C10H13F2NO It is a derivative of propanol, featuring a difluorophenyl group and an amino group attached to the propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol typically involves the reaction of 2,6-difluorobenzylamine with an appropriate propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities, and additional purification steps, such as distillation or recrystallization, are employed to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{[(2,6-Difluorophenyl)methyl]amino}propan-2-ol
- 3-{[(2,6-Difluorophenyl)methyl]amino}butan-1-ol
- 3-{[(2,6-Difluorophenyl)methyl]amino}butan-2-ol
Uniqueness
3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol is unique due to the specific positioning of the difluorophenyl group and the propanol backbone. This structural arrangement can result in distinct chemical and biological properties compared to its analogs. The presence of the difluorophenyl group may enhance the compound’s stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H13F2NO |
|---|---|
Molekulargewicht |
201.21 g/mol |
IUPAC-Name |
3-[(2,6-difluorophenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C10H13F2NO/c11-9-3-1-4-10(12)8(9)7-13-5-2-6-14/h1,3-4,13-14H,2,5-7H2 |
InChI-Schlüssel |
JETWCDKROGDEHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)CNCCCO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


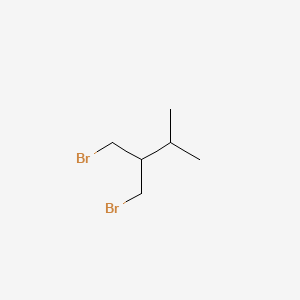
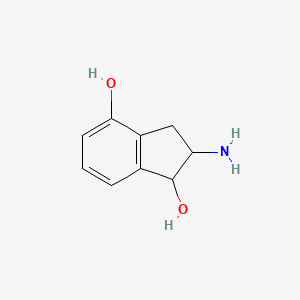
![1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane](/img/structure/B13207918.png)

![1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13207945.png)

![1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13207950.png)
